molecular formula C18H38O4 B14197853 2,2-Dimethyl-3,6,9,12-tetraoxaicosane CAS No. 844664-11-5

2,2-Dimethyl-3,6,9,12-tetraoxaicosane

Cat. No.: B14197853
CAS No.: 844664-11-5
M. Wt: 318.5 g/mol
InChI Key: JKRPUEYIDQLSAX-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3,6,9,12-tetraoxaicosane is a branched polyether compound with a 20-carbon backbone (icosane) containing oxygen atoms at positions 3, 6, 9, and 12, forming a tetraoxa (four ether oxygen) structure. Polyethers like this are often used as surfactants, phase-transfer catalysts, or intermediates in pharmaceutical and polymer synthesis due to their amphiphilic nature and structural flexibility .

Properties

CAS No.

844664-11-5

Molecular Formula

C18H38O4

Molecular Weight

318.5 g/mol

IUPAC Name

1-[2-[2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethoxy]ethoxy]octane

InChI

InChI=1S/C18H38O4/c1-5-6-7-8-9-10-11-19-12-13-20-14-15-21-16-17-22-18(2,3)4/h5-17H2,1-4H3

InChI Key

JKRPUEYIDQLSAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCCOCCOCCOC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3,6,9,12-tetraoxaicosane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with ethylene oxide in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the desired polyether compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for the efficient production of large quantities of the compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3,6,9,12-tetraoxaicosane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into simpler molecules or alter its functional groups.

    Substitution: The ether groups in the compound can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in anhydrous solvents.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes, ketones, or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2,2-Dimethyl-3,6,9,12-tetraoxaicosane has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in various chemical reactions and processes.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of membrane dynamics and interactions.

    Medicine: Research into its potential therapeutic applications, such as drug delivery systems, is ongoing.

    Industry: It is utilized in the production of polymers, lubricants, and other industrial products.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3,6,9,12-tetraoxaicosane exerts its effects depends on its specific application. In chemical reactions, its polyether structure allows it to act as a solvent or reactant, facilitating the formation of desired products. In biological systems, it may interact with cell membranes or proteins, influencing their function and behavior. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,2-Dimethyl-3,6,9,12-tetraoxaicosane with structurally related polyethers and derivatives:

Compound Name Molecular Formula CAS No. Key Structural Features Physical/Chemical Properties Applications References
This compound C₁₈H₃₈O₄ Not explicitly provided 20-carbon chain, tetraoxa (O at 3,6,9,12), 2,2-dimethyl branches Likely hydrophobic due to long chain and methyl groups; moderate solubility in polar solvents Potential surfactant, polymer additive, or pharmaceutical intermediate
3,6,9,12-Tetraoxatetradecane-1,14-diol C₁₀H₂₂O₆ 4792-15-8 14-carbon chain, tetraoxa (O at 3,6,9,12), terminal -OH groups Hydrophilic; high water solubility; melting point ~80–90°C Used in glyconjugate synthesis and as a linker in drug delivery systems
3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate C₁₂H₂₆O₈S₄ 212262-08-3 14-carbon chain, tetraoxa, terminal methanethiosulfonate (-S-SO₂Me) groups Reactive thiol-modifying groups; soluble in organic solvents (e.g., DMSO) Bioconjugation agent for protein crosslinking or surface functionalization
2,5,8,11-Tetramethyl-3,6,9,12-tetraoxahexadecan-1-ol C₁₆H₃₄O₅ Not explicitly provided 16-carbon chain, tetraoxa (O at 3,6,9,12), multiple methyl branches, terminal -OH Amphiphilic; moderate solubility in water and ethanol Surfactant or emulsifier in industrial formulations
3,6,9,12-Tetraazatetradecamethylenediamine C₁₀H₂₈N₆ Not explicitly provided 14-carbon chain, tetraaza (N at 3,6,9,12), terminal -NH₂ groups High polarity; water-soluble; pH-sensitive Crosslinking agent in epoxy resins; potential allergen in industrial coatings

Key Findings:

Chain Length and Branching :

  • Longer chains (e.g., 20-carbon icosane in the target compound) enhance hydrophobicity compared to shorter analogs like 14-carbon tetraoxatetradecane derivatives. Methyl branching further reduces solubility in polar solvents but improves thermal stability .
  • Terminal functional groups (e.g., -OH, -S-SO₂Me, -NH₂) dictate reactivity. For example, methanethiosulfonate derivatives are highly reactive toward thiol groups in proteins, making them valuable in bioconjugation , while hydroxyl-terminated polyethers are used in hydrophilic drug carriers .

Oxygen vs. Nitrogen Substitution :

  • Oxygen-containing polyethers (e.g., tetraoxaicosane) are generally more hydrolytically stable and less basic than nitrogen analogs (e.g., tetraazatetradecamethylenediamine). Nitrogen-containing derivatives, however, exhibit stronger hydrogen-bonding capacity and pH-dependent behavior .

Applications: Hydrophobic Polyethers: The target compound’s long chain and methyl groups make it suitable for nonpolar media (e.g., lubricants or polymer plasticizers). Hydrophilic Derivatives: 3,6,9,12-Tetraoxatetradecane-1,14-diol is used in aqueous-phase synthesis due to its terminal hydroxyl groups . Reactive Linkers: Methanethiosulfonate derivatives are critical in bioconjugation, enabling stable disulfide bonds with biomolecules .

Synthetic Routes :

  • Most polyethers are synthesized via Williamson ether synthesis or ring-opening polymerization. For example, 3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate was prepared by tosylation followed by nucleophilic substitution with phthalimide potassium .

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